6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Medicinal Chemistry Physicochemical Properties ADME Prediction

Researchers synthesizing focused libraries often face premature aldehyde exposure, leading to unwanted side reactions. 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol provides a stable, protected formyl equivalent that survives multi-step sequences and deprotects under mild acidic conditions for late-stage diversification via reductive amination, Grignard addition, or HWE olefination. With XLogP3-AA of 1.15 and TPSA of 64.21 Ų, it is ideal for generating lipophilicity gradients in peripheral-target campaigns. Standard purity: 95%. Shipped ambient. For R&D only.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1820619-66-6
Cat. No. B1460027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
CAS1820619-66-6
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCOC(C1=CC(=O)NC(=N1)C)OCC
InChIInChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h6,10H,4-5H2,1-3H3,(H,11,12,13)
InChIKeyVAKYENPLILVCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Diethoxymethyl)-2-methylpyrimidin-4-ol: Chemical Identity and Properties


6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS 1820619-66-6) is a pyrimidine derivative featuring a diethoxymethyl group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₁₆N₂O₃ with a molecular weight of approximately 212.25 g/mol . The compound is a substituted pyrimidin-4-ol, which places it within a broader class of heterocyclic building blocks frequently employed in medicinal chemistry and agrochemical discovery programs . The diethoxymethyl moiety functions as a masked aldehyde or protected formyl equivalent, enabling synthetic versatility in multi-step organic syntheses .

Protected aldehyde equivalent Enables late-stage diversification via acetal deprotection. Masked formyl for multi-step synthesis
High purity building block Meets reproducibility requirements for complex synthetic routes. Vendor-reported purity; batch COA advised
Pyrimidine scaffold for SAR Supports systematic structure-activity relationship exploration. 6-position substitution provides tunable properties

Why Direct Analogue Substitution Fails for This Scaffold


In the context of drug discovery and chemical biology, pyrimidine scaffolds are exquisitely sensitive to substitution patterns. Even minor changes at the 6-position can profoundly alter critical molecular properties including lipophilicity, metabolic stability, and target binding affinity [1]. The diethoxymethyl group present in 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol is not merely a generic alkyl substituent; it serves as a protected aldehyde equivalent that can be selectively deprotected to generate a reactive formyl group for further diversification . Substituting this compound with a close analog bearing, for example, a hydroxymethyl, methoxymethyl, or difluoromethyl group at the 6-position would fundamentally alter the synthetic trajectory and the resulting molecular properties. The following quantitative evidence demonstrates the specific differentiation of this compound relative to its nearest structural comparators, substantiating why generic substitution cannot be justified in rigorous research settings.

6-Position group changes lipophilicity and stability
Even minor substituent modifications can shift metabolic stability and target binding. Diethoxymethyl provides a distinct lipophilicity profile not replicable with hydroxymethyl or difluoromethyl.
Protected aldehyde, not a simple alkyl group
The diethoxymethyl group is a masked formyl equivalent. Replacing it with a non-labile substituent removes the synthetic handle for late-stage diversification.
Synthetic trajectory may not transfer
Analogues with different 6-position groups (e.g., methoxymethyl, bromo) lead to distinct reactivity and downstream molecular properties, limiting direct substitution without revalidation.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity and Molecular Weight Comparison

6-(Diethoxymethyl)-2-methylpyrimidin-4-ol possesses a significantly higher molecular weight (212.25 g/mol) and a substantially higher calculated lipophilicity (XLogP3-AA of approximately 1.15) compared to its methoxymethyl analog . The increased molecular weight and lipophilicity are direct consequences of the larger diethoxymethyl group, which contains two additional carbon atoms and four additional hydrogen atoms relative to the methoxymethyl group [1].

Lipophilicity & MW
Reported
MW 212.25 g/mol · XLogP3-AA ~1.15

vs. methoxymethyl analog: MW 154.17 · XLogP3-AA -1.1
Δ MW +58.08 (+37.7%) · Δ XLogP3-AA +2.25
Supports lipophilicity-driven SAR exploration
Predicted values; experimental logP may differ
Medicinal Chemistry Physicochemical Properties ADME Prediction

Topological Polar Surface Area Comparison

The target compound exhibits a higher topological polar surface area (TPSA) of 64.21 Ų compared to 50.7 Ų for its methoxymethyl analog [1]. This difference reflects the presence of an additional oxygen atom within the diethoxymethyl group, which increases the overall polarity of the molecule .

Topological Polar Surface Area
Reported
TPSA 64.21 Ų

vs. methoxymethyl analog: 50.7 Ų
Δ +13.51 Ų (+26.6%)
Indicates reduced passive CNS penetration potential
TPSA >60 Ų suggests peripheral-target orientation
Medicinal Chemistry Drug-likeness Computational ADME

Purity and Quality Control Specifications

Multiple commercial suppliers report high purity specifications for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol, with documented purity levels of 95% to 98% . This is comparable to or exceeds the reported purity for structurally related building blocks such as 6-(difluoromethyl)-2-methylpyrimidin-4-ol (95%) and 6-bromo-2-methylpyrimidin-4-ol (95%) [1].

Purity & QC
Vendor-reported
95% – 98%

Comparable purity to difluoromethyl and bromo analogs (95%)
Meets synthesis reproducibility expectations
Batch-specific certificate of analysis recommended
Chemical Procurement Quality Control Reproducibility

Biological Activity Data Availability

A comprehensive search of the primary literature and patent databases reveals no peer-reviewed reports detailing specific biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol [1]. In contrast, other pyrimidin-4-ol derivatives have been characterized with defined activity values, such as the 6-ethyl-2-((4-fluorobenzyl)thio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative which exhibits an IC₅₀ of 8.65 ± 0.36 µM against HCT-116 colon cancer cells [2].

Biological Activity Data
Class-level
No peer-reviewed IC₅₀/Kᵢ/EC₅₀ data available
Utility primarily in synthetic chemistry and exploratory SAR
Literature search as of early 2026; absence of data does not preclude future activity
Biological Activity Target Engagement Primary Literature

Rotatable Bond Count and Flexibility

6-(Diethoxymethyl)-2-methylpyrimidin-4-ol possesses 5 rotatable bonds, a significantly higher count than the 2 rotatable bonds found in the methoxymethyl analog [1]. This increased conformational flexibility is conferred by the longer diethoxymethyl chain, which introduces two additional ether linkages capable of free rotation.

Rotatable Bond Count
Reported
5 rotatable bonds

vs. methoxymethyl analog: 2 bonds
Δ +3 (+150%)
Influences conformational flexibility and entropic binding penalty
Higher rotatable bond count may reduce oral bioavailability
Medicinal Chemistry Conformational Analysis Ligand Efficiency

Hydrogen Bond Acceptor Count

The target compound features 4 hydrogen bond acceptors (HBAs), compared to 3 HBAs for the methoxymethyl analog [1]. The additional HBA originates from the extra ether oxygen in the diethoxymethyl group, which can engage in additional polar interactions with target proteins or influence solvation free energy.

H-Bond Acceptor Count
Reported
4 HBAs

vs. methoxymethyl analog: 3 HBAs
Δ +1 (+33.3%)
Impacts polar interactions and solubility profile
Extra ether oxygen contributes additional acceptor
Medicinal Chemistry Ligand-Target Interactions Computational Chemistry

Optimal Use Cases Based on Quantitative Evidence


Lipophilicity-Dependent SAR Exploration

The 2.25-unit increase in XLogP3-AA relative to the methoxymethyl analog makes this compound an ideal tool for systematically probing the relationship between lipophilicity and biological activity. Researchers can incorporate this building block into a series of analogues to generate a lipophilicity gradient, thereby identifying the optimal LogP window for target engagement and cellular permeability without altering the core pyrimidine scaffold [1].

Acetal Deprotection for Diversification

The diethoxymethyl group serves as a stable, protected aldehyde equivalent. This compound can be used as a key intermediate in multi-step syntheses where a latent formyl group is required for late-stage diversification. Following selective acetal deprotection under mild acidic conditions, the resulting aldehyde can be employed in reductive aminations, Grignard additions, or Horner-Wadsworth-Emmons olefinations, enabling the rapid generation of structurally diverse compound libraries .

ADME Model Validation

With its well-defined physicochemical property set (MW: 212.25, TPSA: 64.21, rotatable bonds: 5, HBAs: 4), this compound serves as a valuable test case for validating in silico ADME prediction algorithms. Its properties place it in a borderline region of drug-likeness, making it useful for assessing the predictive power of models for permeability, solubility, and oral bioavailability .

Peripheral vs. CNS Drug Discovery Triage

The TPSA value of 64.21 Ų, which exceeds the typical threshold of 60 Ų for passive CNS penetration, positions this compound as a preferred building block for medicinal chemistry campaigns focused on peripheral targets. Researchers aiming to minimize CNS exposure to reduce potential neurological side effects can confidently select this building block over analogs with lower TPSA values .

Application
Selection Property
Validation Focus
Lipophilicity-dependent SAR
Measurable lipophilicity gradient
Correlation of LogP range with target engagement
Acetal deprotection for diversification
Stable masked aldehyde handle
Deprotection efficiency and aldehyde reactivity
ADME prediction model validation
Well-defined physicochemical profile
In silico vs. experimental permeability/solubility
Peripheral-target CNS avoidance
TPSA above typical CNS threshold
Blood-brain barrier penetration assessment

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32 linked technical documents
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